tert-butyl N-(4-bromo-3-cyanophenyl)carbamate
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Overview
Description
tert-Butyl N-(4-bromo-3-cyanophenyl)carbamate: is an organic compound with the molecular formula C12H13BrN2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromo-3-cyanophenyl)carbamate typically involves the reaction of 4-bromo-3-cyanophenylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4-bromo-3-cyanophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed:
- Substitution reactions yield various substituted phenyl derivatives.
- Reduction reactions yield the corresponding amine.
- Hydrolysis yields the free amine and tert-butanol .
Scientific Research Applications
Chemistry: tert-Butyl N-(4-bromo-3-cyanophenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It is also employed in the development of probes for imaging and diagnostic purposes .
Medicine: It is investigated for its role in the synthesis of bioactive molecules with therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-bromo-3-cyanophenyl)carbamate involves its interaction with specific molecular targets. The bromine and nitrile groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The carbamate group can also undergo hydrolysis, releasing the active amine that interacts with biological targets .
Comparison with Similar Compounds
- tert-Butyl N-(4-bromo-3-hydroxyphenyl)carbamate
- tert-Butyl N-(4-bromo-3-chlorophenyl)carbamate
- tert-Butyl N-(4,4-diethoxybutyl)carbamate .
Comparison: tert-Butyl N-(4-bromo-3-cyanophenyl)carbamate is unique due to the presence of both bromine and nitrile groups, which provide distinct reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and the development of new bioactive molecules .
Biological Activity
Tert-butyl N-(4-bromo-3-cyanophenyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies based on various research findings.
Chemical Structure and Properties
The chemical formula for this compound is C11H12BrN2O2. Its molecular weight is approximately 284.13 g/mol. The compound features a tert-butyl group, a bromo-substituted phenyl ring, and a carbamate functional group, which may contribute to its biological activity.
Antimicrobial Properties
Research indicates that derivatives of carbamates, including this compound, exhibit significant antimicrobial activity. For instance, related compounds have demonstrated strong bactericidal effects against both susceptible and drug-resistant strains of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with minimal activity against Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Carbamates
Compound | Target Bacteria | MIC (μg/mL) | Activity |
---|---|---|---|
Compound A | MRSA | 0.78-3.125 | Strong |
Compound B | VREfm | 1.56-6.25 | Moderate |
This compound | TBD | TBD | TBD |
Cytotoxicity and Anticancer Activity
In vitro studies have shown that certain carbamate derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and acute monocytic leukemia (U-937). These studies often utilize flow cytometry to assess the induction of apoptosis and cell cycle arrest .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound C | MCF-7 | 0.48 | Apoptosis induction |
Compound D | U-937 | 1.93 | Cell cycle arrest |
This compound | TBD | TBD | TBD |
Case Studies
- Antimicrobial Efficacy : A study investigated the antibacterial properties of various carbamate derivatives, highlighting that compounds with electron-withdrawing groups at specific positions on the aromatic ring exhibited enhanced activity against resistant bacterial strains .
- Anticancer Potential : Another research effort focused on the synthesis of oxadiazole derivatives that share structural similarities with this compound. These derivatives showed promising cytotoxic effects in multiple cancer cell lines and were effective in inducing apoptosis through caspase activation pathways .
Properties
Molecular Formula |
C12H13BrN2O2 |
---|---|
Molecular Weight |
297.15 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-3-cyanophenyl)carbamate |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-9-4-5-10(13)8(6-9)7-14/h4-6H,1-3H3,(H,15,16) |
InChI Key |
RJLNRCVWZZYPFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)C#N |
Origin of Product |
United States |
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